![molecular formula C8H7Cl3Si B3220598 [(E)-Styryl]trichlorosilane CAS No. 1199-94-6](/img/structure/B3220598.png)
[(E)-Styryl]trichlorosilane
描述
[(E)-Styryl]trichlorosilane is an organosilicon compound characterized by the presence of a styryl group attached to a silicon atom, which is further bonded to three chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
[(E)-Styryl]trichlorosilane can be synthesized through the hydrosilylation of styrene with trichlorosilane. The reaction typically involves the use of a platinum-based catalyst, such as chloroplatinic acid, under mild conditions. The reaction proceeds as follows:
C6H5CH=CH2+HSiCl3PtC6H5CH=CHSiCl3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of styrene and trichlorosilane into a reactor containing the platinum catalyst. The reaction mixture is then subjected to distillation to separate the desired product from byproducts and unreacted starting materials.
化学反应分析
Types of Reactions
[(E)-Styryl]trichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Oxidation: Can be oxidized to form silanols or siloxanes.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Oxidation: Silanols or siloxanes.
Substitution: Organosilicon compounds with various functional groups.
科学研究应用
[(E)-Styryl]trichlorosilane has several applications in scientific research:
Materials Science: Used in the synthesis of silicon-based polymers and resins.
Organic Synthesis: Serves as a precursor for the synthesis of various organosilicon compounds.
Surface Modification: Employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biological Applications: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of [(E)-Styryl]trichlorosilane involves the interaction of the silicon atom with various nucleophiles or electrophiles. The silicon atom, being electrophilic, readily reacts with nucleophiles, leading to the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic and industrial applications.
相似化合物的比较
Similar Compounds
Trichlorosilane: A simpler analog without the styryl group.
Vinyltrichlorosilane: Contains a vinyl group instead of a styryl group.
Phenyltrichlorosilane: Contains a phenyl group instead of a styryl group.
Uniqueness
[(E)-Styryl]trichlorosilane is unique due to the presence of the styryl group, which imparts distinct reactivity and properties compared to other trichlorosilanes. The styryl group allows for additional functionalization and applications in organic synthesis and materials science.
属性
IUPAC Name |
trichloro-[(E)-2-phenylethenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKBMGCQCHIMZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



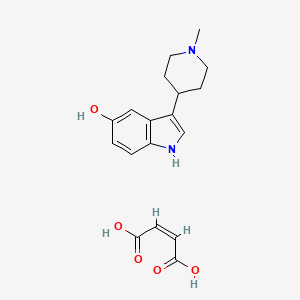
amino}-2-(hydroxymethyl)propanoate](/img/structure/B3220545.png)
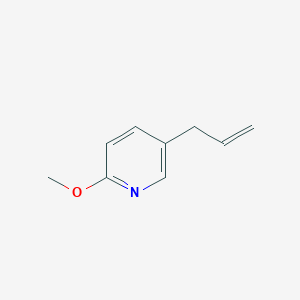
![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)
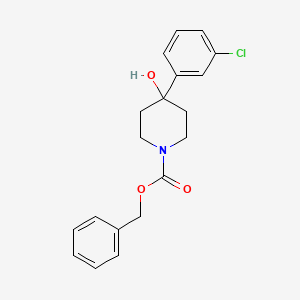
![Poly[{2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-diox-opyrrolo[3,4-c]pyrrole-1,4-diyl}-alt-{[2,2'](/img/structure/B3220560.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)
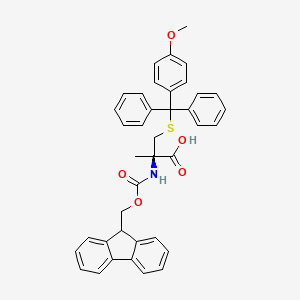
![2-Chlorobenzo[d]oxazole-5-carboxylic acid](/img/structure/B3220586.png)
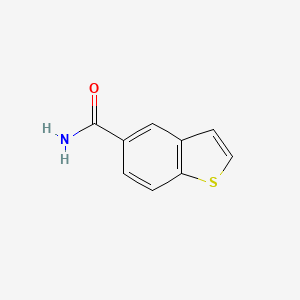
![1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile](/img/structure/B3220600.png)
![5-[(Methylamino)methyl]pyridin-2-amine](/img/structure/B3220618.png)
